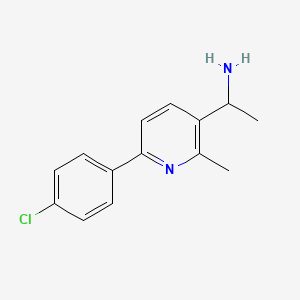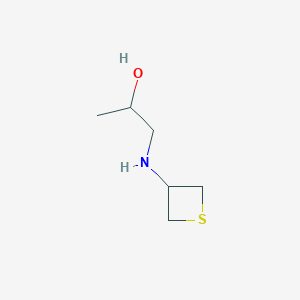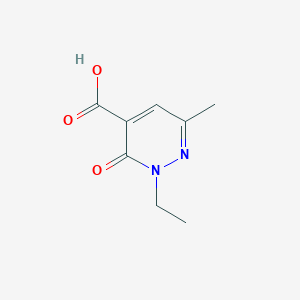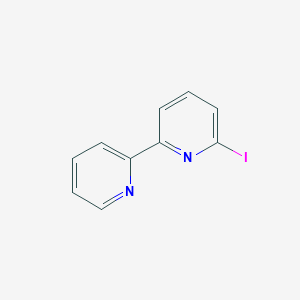
6-Iodo-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2,2’-bipyridine is an organic compound with the molecular formula C10H7IN2. It is a derivative of bipyridine, where an iodine atom is substituted at the 6th position of the bipyridine structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of 6-Iodo-2,2’-bipyridine may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in cross-coupling reactions like Suzuki, Stille, and Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves organotin reagents and palladium catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products: The major products formed from these reactions are typically bipyridine derivatives with various functional groups, which can be further utilized in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
6-Iodo-2,2’-bipyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Iodo-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can participate in various catalytic and photophysical processes. In biological systems, it can interact with metal ions and proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: The parent compound without the iodine substitution.
4,4’-Bipyridine: Another isomer with different coordination properties.
1,10-Phenanthroline: A structurally related compound with similar applications in coordination chemistry.
Uniqueness: 6-Iodo-2,2’-bipyridine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate for the synthesis of more complex molecules and materials .
Eigenschaften
Molekularformel |
C10H7IN2 |
|---|---|
Molekulargewicht |
282.08 g/mol |
IUPAC-Name |
2-iodo-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7IN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H |
InChI-Schlüssel |
RSBGOHZTPOFSGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




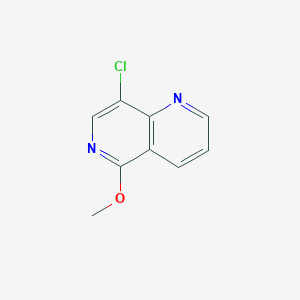



![9-Thia-2-azaspiro[5.5]undecane9,9-dioxidehydrochloride](/img/structure/B13023690.png)
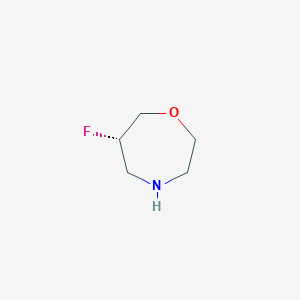

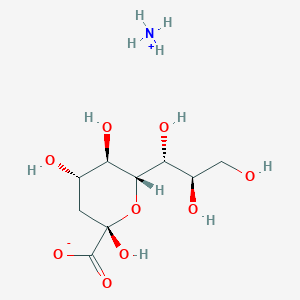
![1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13023731.png)
